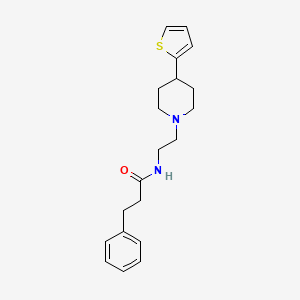![molecular formula C9H6N4S B2859071 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 255389-52-7](/img/structure/B2859071.png)
7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine is a member of triazolopyrimidines . It has a molecular formula of C9H6N4S and a molecular weight of 202.24 .
Synthesis Analysis
The synthesis of triazolopyrimidines involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazolopyrimidine core with a thienyl group attached at the 7-position . The molecule has a density of 1.53±0.1 g/cm3 .
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse. For instance, the reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides resulted in the target compounds .
Physical and Chemical Properties Analysis
This compound has a density of 1.53±0.1 g/cm3 . It has a molecular formula of C9H6N4S and a molecular weight of 202.24 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives, including 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine. These compounds have been synthesized and tested for their antibacterial and antifungal activities against various bacterial strains and fungi. Compounds from this class have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans and Aspergillus flavus (Prabhakar et al., 2016), (Gomha et al., 2015), (Hossain & Bhuiyan, 2009).
Anticancer Properties
Some derivatives of this compound have been evaluated for their potential anticancer activities. Compounds in this class have exhibited inhibitory effects on various cancer cell lines, indicating their promise as anticancer agents. The specific activity and effectiveness of these compounds against certain types of cancer cells highlight their potential in cancer therapy (Gomha et al., 2015), (Hafez & El-Gazzar, 2009).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of thieno[2,3-d]pyrimidine derivatives. Studies have described the synthesis of these compounds through various chemical processes, including the Dimroth rearrangement. The structural characteristics of these compounds have been established using techniques such as IR, NMR, and Mass Spectral analysis, providing valuable insights into their chemical properties and potential applications (Hamed et al., 2008), (Nagamatsu et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrimidine class have been reported to interact with various targets, such as phosphodiesterase (pde) inhibitors .
Mode of Action
Related [1,2,4]triazolo[4,3-a]pyrimidines have been reported to inhibit pde, leading to an increase in cyclic adenosine 3′,5′-monophosphate (camp) levels . This can result in various downstream effects, including vasodilation .
Biochemical Pathways
Based on the reported pde inhibition by related compounds , it can be inferred that this compound may influence the cAMP signaling pathway.
Result of Action
Related compounds have shown antiproliferative activities against cancer cells , suggesting potential cytotoxic effects.
Action Environment
Factors such as temperature have been reported to influence the synthesis of related compounds .
Propiedades
IUPAC Name |
7-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-8(14-5-1)7-3-4-13-6-10-12-9(13)11-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYIVXUELSMVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=NN=CN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)
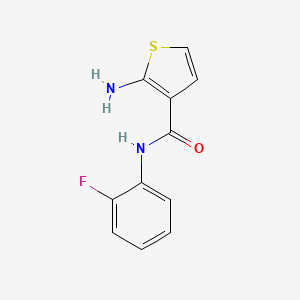
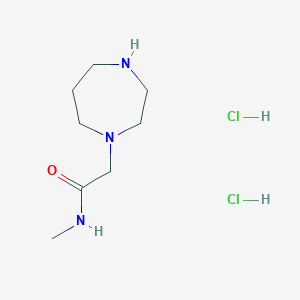

![2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile](/img/structure/B2858993.png)
![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)
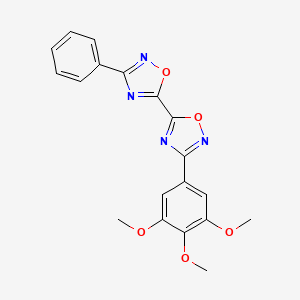
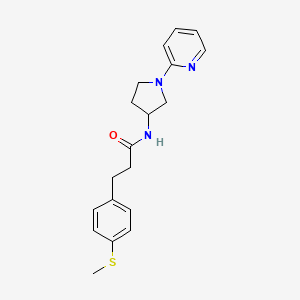
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)


![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)
